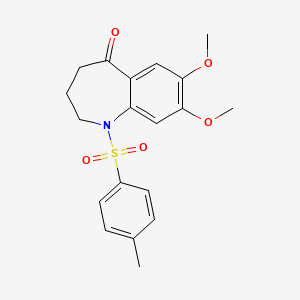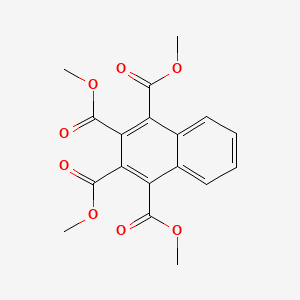
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate is an organic compound with the molecular formula C18H16O8 It is a derivative of naphthalene, where four carboxyl groups are esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethyl 1,2,3,4-naphthalenetetracarboxylate can be synthesized through the esterification of 1,2,3,4-naphthalenetetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 1,2,3,4-naphthalenetetracarboxylic acid.
Reduction: this compound alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which tetramethyl 1,2,3,4-naphthalenetetracarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. Its ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: Similar in structure but with a cyclobutane ring instead of a naphthalene ring.
Tetramethyl 1,4,5,8-tetrahydro-2,3,6,7-naphthalenetetracarboxylate: Similar but with hydrogenated naphthalene rings.
Uniqueness: Tetramethyl 1,2,3,4-naphthalenetetracarboxylate is unique due to its rigid naphthalene core, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring stable and well-defined molecular structures.
Propiedades
Número CAS |
36063-07-7 |
|---|---|
Fórmula molecular |
C18H16O8 |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
tetramethyl naphthalene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H16O8/c1-23-15(19)11-9-7-5-6-8-10(9)12(16(20)24-2)14(18(22)26-4)13(11)17(21)25-3/h5-8H,1-4H3 |
Clave InChI |
WJUUSKXVCZGLRD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C2=CC=CC=C21)C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
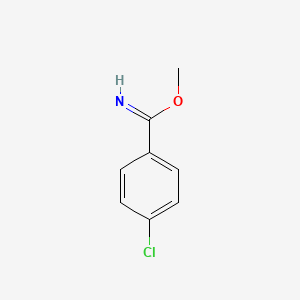
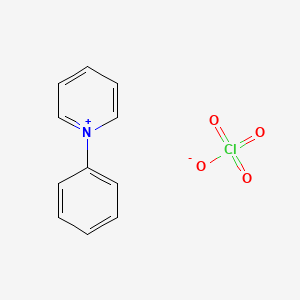
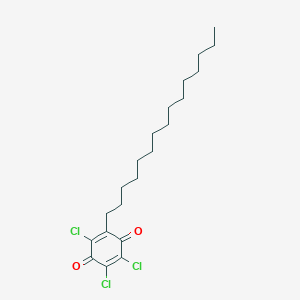
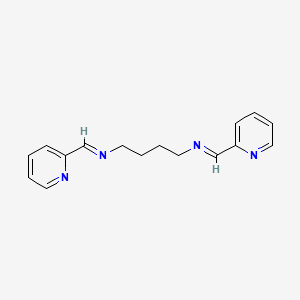
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)



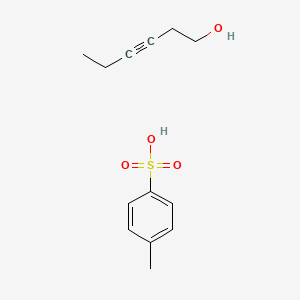
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
